molecular formula C10H11BrO3 B13937199 Methyl 3-bromo-6-methoxy-2-methylbenzoate

Methyl 3-bromo-6-methoxy-2-methylbenzoate

Cat. No.: B13937199
M. Wt: 259.10 g/mol
InChI Key: HNTZRAGCPVSMHK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-methoxy-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 273.10 g/mol. The ester moiety enhances lipophilicity, while the bromine atom offers a reactive site for further derivatization .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 3-bromo-6-methoxy-2-methylbenzoate

InChI

InChI=1S/C10H11BrO3/c1-6-7(11)4-5-8(13-2)9(6)10(12)14-3/h4-5H,1-3H3

InChI Key

HNTZRAGCPVSMHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)OC)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the bromination of methyl 6-methoxy-2-methylbenzoate or related precursors via electrophilic aromatic substitution. The methoxy and methyl groups direct bromination regioselectively to the 3-position on the aromatic ring.

Bromination of 5-Methoxy-2-methylbenzoic Acid Derivatives

One common approach is brominating 5-methoxy-2-methylbenzoic acid or its methyl ester derivative under controlled conditions to introduce the bromine atom at the 3-position. This method employs bromine sources such as molecular bromine (Br2) or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetic acid.

  • Reaction conditions : Typically, the reaction is performed at low to moderate temperatures (0–25°C) to control regioselectivity and minimize polybromination.
  • Catalysts or additives : Sometimes Lewis acids or radical initiators are used to enhance bromination efficiency.

Example Synthesis from Methyl 3-bromo-2-methylbenzoate Precursors

According to a preparation example involving methyl 3-bromo-2-methylbenzoate, palladium-catalyzed coupling reactions are utilized to functionalize the brominated aromatic ring further. Although this example is for a closely related compound, it demonstrates the synthetic versatility of brominated methyl benzoates.

Parameter Details
Starting material Methyl 3-bromo-2-methylbenzoate
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2
Base Potassium acetate, cesium fluoride, or sodium carbonate
Solvent 1,4-Dioxane with water
Temperature 85–110°C
Reaction time 16–29 hours
Atmosphere Inert (nitrogen or argon)
Yield 77–92%

This method highlights the preparation of brominated methyl benzoates as intermediates for further synthetic elaboration.

Detailed Research Outcomes and Data Tables

Bromination Reaction Parameters and Yields

Step Reagents/Conditions Outcome/Yield Notes
Bromination of methyl 5-methoxy-2-methylbenzoate Br2 or NBS, solvent (DCM or acetic acid), 0–25°C This compound, high regioselectivity Control of temperature critical to avoid polybromination
Palladium-catalyzed coupling Pd(PPh3)4 or Pd(dppf)Cl2, base (CsF, KOAc), 1,4-dioxane, 85–110°C, inert atmosphere Functionalized bromobenzoate derivatives, 77–92% yield Enables further synthetic transformations

Example NMR Data for Brominated Methyl Benzoate (from research)

  • ^1H NMR (400 MHz, CDCl3): Aromatic protons appear as doublets and triplets consistent with substitution pattern; methoxy (-OCH3) singlet around 3.8 ppm; methyl (-CH3) singlet near 2.2 ppm.

Summary of Preparation Routes

Preparation Route Key Reagents/Conditions Advantages Limitations
Electrophilic bromination of methyl 5-methoxy-2-methylbenzoate Br2 or NBS, DCM, 0–25°C Direct, regioselective bromination Requires careful temperature control to avoid overbromination
Palladium-catalyzed coupling of methyl 3-bromo-2-methylbenzoate Pd catalysts, bases, dioxane, inert atmosphere, elevated temperature High yield, versatile for further functionalization Longer reaction times, requires inert atmosphere
Demethylation with boron tribromide (related step) BBr3 in DCM, 0°C Converts methoxy to hydroxy derivative Not direct synthesis of target compound

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-methoxy-2-methylbenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., amines yield amides, thiols yield thioesters).

    Oxidation: Conversion of methoxy to hydroxyl groups.

    Reduction: Conversion of ester to alcohol.

Scientific Research Applications

Methyl 3-bromo-6-methoxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-6-methoxy-2-methylbenzoate depends on its specific application

    Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions.

    Hydrogen Bonding: The methoxy and ester groups can form hydrogen bonds with other molecules.

    Van der Waals Interactions: The aromatic ring can engage in van der Waals interactions with other aromatic systems.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares Methyl 3-bromo-6-methoxy-2-methylbenzoate with structurally related compounds, highlighting differences in substituents, molecular weight, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Reactivity
This compound C₁₀H₁₁BrO₃ 273.10 2-Me, 3-Br, 6-OMe Bromine enables cross-coupling; methoxy enhances electron density .
Methyl 3-amino-6-bromo-2-methylbenzoate C₉H₁₀BrNO₂ 244.09 2-Me, 3-Br, 3-NH₂ Amino group increases nucleophilicity; potential for diazotization .
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate C₁₁H₁₂Br₂O₄ 368.02 2-BrMe, 3-Br, 4-OMe, 6-OH Di-brominated structure; hydroxy group increases acidity; ethyl ester improves stability .
Methyl 4-bromo-2-hydroxy-6-methylbenzoate C₉H₉BrO₃ 245.07 6-Me, 4-Br, 2-OH Hydroxy group enhances solubility in polar solvents; positional isomerism alters reactivity .
3-Bromo-6-fluoro-2-methylbenzoic acid C₈H₆BrFO₂ 233.04 2-Me, 3-Br, 6-F Fluorine introduces electron-withdrawing effects; carboxylic acid enables salt formation .

Spectral and Analytical Data

  • NMR Spectroscopy: Methyl 3-amino-6-bromo-2-methylbenzoate (CAS 750586-06-2) exhibits characteristic ¹H NMR signals at δ 2.35 (s, 3H, CH₃), 6.80 (d, 1H, aromatic), and 7.25 (d, 1H, aromatic), with the amino group resonating as a broad singlet .
  • LC-MS : The fluorinated analog 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid shows a molecular ion peak at m/z 232.9 [M+H]⁺, confirming successful Suzuki coupling .

Physicochemical Properties

  • Solubility : Methoxy and hydroxy groups significantly impact solubility. Methyl 4-bromo-2-hydroxy-6-methylbenzoate is more water-soluble than its methoxy counterpart due to hydrogen bonding .

Biological Activity

Methyl 3-bromo-6-methoxy-2-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methoxy group on the aromatic ring, which significantly influence its reactivity and biological interactions. The electron-withdrawing nature of the bromine atom enhances the compound's ability to interact with biological targets, potentially leading to various pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and related compounds:

  • Antimicrobial Studies : A comparative study evaluated the antimicrobial efficacy of various brominated benzoates, revealing that this compound exhibited significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus .
  • Anti-inflammatory Potential : In vitro assays demonstrated that derivatives with similar structures could inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential for anti-inflammatory applications.
  • Mechanistic Insights : A detailed mechanistic study highlighted that the compound's interaction with bacterial ribosomes could lead to impaired protein synthesis, thus providing insights into its antimicrobial properties .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure FeaturesNotable Biological Activity
Methyl 3-bromo-4-methoxy-2-methylbenzoateBromine at C3, methoxy at C4Antimicrobial and anticancer properties
Methyl 2-bromo-3-hydroxy-6-methylbenzoateHydroxyl group at C3Anti-inflammatory effects
Methyl 2-benzoyl-4-(3,4-dimethoxyphenyl)Multiple methoxy groupsPotential anticancer activity

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